Avocadene (16-heptadecene-1,2,4-triol) is a 17-carbon polyhydroxylated fatty alcohol (PFA) characterized by a terminal alkene and a (2R,4R)-1,2,4-triol motif [1]. Originally identified as a primary constituent of avocado-derived lipid extracts, it functions as a modulator of mitochondrial fatty acid oxidation (FAO)[2]. From a procurement perspective, securing the pure compound is critical for establishing exact baseline kinetics in metabolic assays, serving as a structurally distinct synthetic precursor, and bypassing the severe batch-to-batch compositional variability inherent in crude botanical extracts [3].
Substituting pure avocadene with the commercially common 1:1 crude mixture (Avocatin B) introduces severe pharmacological antagonism (Combination Index > 1) in cellular assays, confounding dose-response data [1]. Furthermore, substitution with its closest structural analog, avocadyne, fails in synthetic workflows because avocadyne possesses a terminal alkyne restricted to click-chemistry, whereas avocadene provides a terminal alkene necessary for olefin metathesis [2]. Finally, utilizing acetylated derivatives (e.g., avocadene 1-acetate) fundamentally alters the target binding profile, shifting the mechanism away from primary FAO modulation to uncompetitive enzymatic inhibition [3].
In vitro evaluations of acute myeloid leukemia (AML) cell lines demonstrate that the natural 1:1 mixture of avocadene and avocadyne (Avocatin B) exhibits pharmacological antagonism [1]. When the two constituents are combined, the Combination Index (CI) exceeds 1, indicating that the mixture is less effective than predicted by single-agent kinetics [1]. Procuring pure avocadene allows researchers to bypass this interference, ensuring accurate and isolated dose-response profiling for FAO inhibition.
| Evidence Dimension | Combination Index (CI) in cell viability assays |
| Target Compound Data | CI = N/A (Pure compound isolates specific activity kinetics) |
| Comparator Or Baseline | Avocatin B (1:1 mixture) shows CI > 1 (Antagonism) |
| Quantified Difference | Shift from an antagonistic mixture (CI > 1) to isolated single-agent kinetics. |
| Conditions | TEX and OCI-AML2 cell lines in vitro |
Buyers must procure pure avocadene to avoid the confounding antagonistic effects present in commercial Avocatin B mixtures during metabolic assays.
Avocadene features a terminal alkene, whereas its primary analog avocadyne possesses a terminal alkyne [1]. This structural divergence dictates downstream synthetic utility. Avocadene is strictly required for derivatization via olefin cross-metathesis or epoxidation workflows, whereas avocadyne is restricted to alkyne-azide cycloaddition (click chemistry) or alkyne zipper reactions [1].
| Evidence Dimension | Functional group reactivity |
| Target Compound Data | Terminal alkene (enables olefin metathesis and epoxidation) |
| Comparator Or Baseline | Avocadyne (terminal alkyne, restricted to click/zipper reactions) |
| Quantified Difference | Orthogonal synthetic pathways for lipid probe generation. |
| Conditions | Synthetic derivatization protocols |
Procurement of avocadene is necessary when the downstream chemical biology workflow requires alkene-specific functionalization rather than alkyne click chemistry.
The free (2R,4R)-hydroxyl groups of avocadene are critical for its native biological activity. Acetylation to form avocadene 1-acetate shifts its mechanism, converting it into an uncompetitive inhibitor of Acetyl-CoA carboxylase (ACC) with an estimated IC50 of 9.4 to 12.5 µM [1]. Pure avocadene is required to maintain the native triol conformation necessary for its primary FAO modulation, as esterification fundamentally alters target engagement [1].
| Evidence Dimension | Target mechanism and potency |
| Target Compound Data | Free triol maintains native FAO modulation |
| Comparator Or Baseline | Avocadene 1-acetate (shifts to uncompetitive ACC inhibition, IC50 ~12.5 µM) |
| Quantified Difference | Mechanistic shift from primary FAO modulation to ACC inhibition upon acetylation. |
| Conditions | In vitro enzymatic assays |
Buyers evaluating native lipid metabolism must select the free triol over acetylated derivatives to prevent off-target mechanistic shifts.
Natural extraction of avocadene yields highly variable concentrations depending on the botanical source material. Studies report avocadene concentrations of 0.22 ± 0.04 mg/g dry weight in avocado pulp versus 0.43 ± 0.04 mg/g in the seed [1]. Procuring highly purified or synthetic avocadene eliminates this nearly 2-fold batch-to-batch variability, providing a reliable quantitative standard for LC-MS calibration[1].
| Evidence Dimension | Concentration consistency |
| Target Compound Data | >98% pure standard (exact molar dosing) |
| Comparator Or Baseline | Crude natural extracts (0.22 to 0.43 mg/g DW variance) |
| Quantified Difference | Elimination of ~100% variance in natural source concentration. |
| Conditions | LC-MS quantification and assay preparation |
Analytical laboratories require the pure standard to avoid the severe reproducibility issues associated with variable natural extracts.
Due to the demonstrated pharmacological antagonism (CI > 1) between avocadene and avocadyne in 1:1 mixtures, pure avocadene is the required standard for isolating specific FAO inhibition kinetics in metabolic models without confounding mixture effects[1].
The terminal alkene of avocadene makes it the specific procurement choice for synthetic chemists developing novel lipid probes via olefin cross-metathesis or epoxidation, orthogonal to the click-chemistry routes used for its alkyne analog [2].
Given the 2-fold variability of avocadene concentrations between avocado pulp and seed extracts, the pure compound is essential as a quantitative analytical standard for calibrating LC-MS/MS equipment in agricultural profiling and quality control [3].